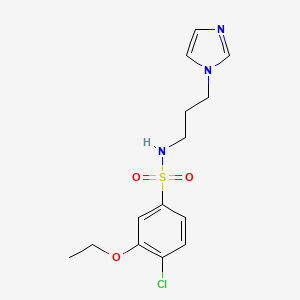

4-Chloro-3-ethoxy-N-(3-imidazol-1-yl-propyl)-benzenesulfonamide

Description

4-Chloro-3-ethoxy-N-(3-imidazol-1-yl-propyl)-benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chloro group, an ethoxy group, and an imidazole ring attached to a propyl chain

Properties

IUPAC Name |

4-chloro-3-ethoxy-N-(3-imidazol-1-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O3S/c1-2-21-14-10-12(4-5-13(14)15)22(19,20)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11,17H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFLSWJJSDTWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethoxy-N-(3-imidazol-1-yl-propyl)-benzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with 4-chloro-3-ethoxybenzenesulfonyl chloride and 3-imidazol-1-yl-propylamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Catalysts and Reagents: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-chloro-3-ethoxybenzenesulfonyl chloride is added dropwise to a solution of 3-imidazol-1-yl-propylamine in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production costs.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethoxy-N-(3-imidazol-1-yl-propyl)-benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution Products: Formation of new compounds with different functional groups replacing the chloro group.

Oxidation Products: Formation of sulfoxides or sulfones.

Reduction Products: Formation of amines or alcohols.

Scientific Research Applications

4-Chloro-3-ethoxy-N-(3-imidazol-1-yl-propyl)-benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxy-N-(3-imidazol-1-yl-propyl)-benzenesulfonamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-3-methoxy-N-(3-imidazol-1-yl-propyl)-benzenesulfonamide: Similar structure with a methoxy group instead of an ethoxy group.

4-Chloro-3-ethoxy-N-(3-pyridyl-propyl)-benzenesulfonamide: Similar structure with a pyridyl group instead of an imidazole ring.

Uniqueness

4-Chloro-3-ethoxy-N-(3-imidazol-1-yl-propyl)-benzenesulfonamide is unique due to the presence of both an ethoxy group and an imidazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

4-Chloro-3-ethoxy-N-(3-imidazol-1-yl-propyl)-benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes current research findings, including case studies, mechanisms of action, and comparative data on this compound's efficacy.

Chemical Structure

The compound can be characterized by its chemical formula:

This structure features a chloro-substituted benzene ring, an ethoxy group, and an imidazolyl propyl chain, which are critical for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : The compound functions as an inhibitor of various enzymes, including those involved in cancer cell proliferation.

- Targeting Specific Receptors : It has been shown to interact with receptors such as the epidermal growth factor receptor (EGFR), which plays a vital role in tumor growth and survival.

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent:

- In Vitro Studies : In vitro assays revealed that the compound significantly inhibits the proliferation of cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The IC50 values reported were approximately 2 µM for HCT116 cells, indicating potent cytotoxicity .

- Mechanistic Insights : The compound induces apoptosis through activation of caspase pathways, specifically caspase 3 and caspase 8, leading to cell death via the extrinsic apoptotic pathway .

Enzyme Inhibition

The compound also exhibits inhibitory effects on key enzymes involved in cancer progression:

- EGFR Inhibition : Docking studies suggest strong binding affinity to EGFR, with potential applications in treating cancers driven by aberrant EGFR signaling .

- Beta-Catenin Pathway : Another study indicated that related benzenesulfonamides could inhibit β-catenin activity, crucial for Wnt signaling in colorectal cancer .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on HCT116 Xenografts : In vivo studies using HCT116 xenograft models demonstrated significant tumor reduction when treated with the compound, correlating with decreased Ki67 expression, a marker for cell proliferation .

- Comparative Analysis with Other Agents : When compared to standard chemotherapeutics like 5-fluorouracil (5-FU), this compound showed superior efficacy in specific contexts, suggesting it may be a valuable addition to cancer treatment regimens .

Data Tables

| Activity | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Proliferation Inhibition | 2 | HCT116 | Apoptosis via caspase activation |

| EGFR Inhibition | N/A | A549 | Competitive binding |

| Beta-Catenin Inhibition | 0.12 | SW480 | Wnt pathway disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.